molecular formula C13H21NO B13963284 4-(tert-Butyl)-3-isopropoxyaniline

4-(tert-Butyl)-3-isopropoxyaniline

Cat. No.: B13963284
M. Wt: 207.31 g/mol
InChI Key: OOBKBTMSYRKETD-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-3-isopropoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a tert-butyl group and an isopropoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-3-isopropoxyaniline typically involves the reaction of 4-tert-butylaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

[ \text{4-tert-Butylaniline} + \text{Isopropyl Alcohol} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature, pressure, and the choice of catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-3-isopropoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

4-(tert-Butyl)-3-isopropoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-3-isopropoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylaniline
  • 4-tert-Butylphenol
  • 4-tert-Butylcatechol

Uniqueness

4-(tert-Butyl)-3-isopropoxyaniline is unique due to the presence of both tert-butyl and isopropoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-tert-butyl-3-propan-2-yloxyaniline

InChI

InChI=1S/C13H21NO/c1-9(2)15-12-8-10(14)6-7-11(12)13(3,4)5/h6-9H,14H2,1-5H3

InChI Key

OOBKBTMSYRKETD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)C(C)(C)C

Origin of Product

United States

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